molecular formula C5H10O3 B1143384 Propane-1,2-diol, monoacetate CAS No. 1331-12-0

Propane-1,2-diol, monoacetate

Cat. No. B1143384
CAS RN: 1331-12-0
M. Wt: 118.1311
InChI Key:
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Description

Propane-1,2-diol, monoacetate, also known as 2-hydroxypropylacetate or Propyleneglycolmonoacetate, is a chemical compound with the molecular formula C5H10O3 . It is a main product of BOC Sciences . It is also known as Propylene glycol, a viscous, colorless liquid, which is nearly odorless but possesses a faintly sweet taste . It is used as a solvent, emulsifying agent, and antifreeze .


Molecular Structure Analysis

The molecular structure of Propane-1,2-diol, monoacetate consists of 5 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms . The InChI key is PPPFYBPQAPISCT-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Propane-1,2-diol, monoacetate is a colorless, viscous, hygroscopic liquid with a low melting point (−59°C) and a high boiling point (188°C) . It is miscible with a broad range of solvents, including water, acetone, and chloroform .

Safety and Hazards

Propane-1,2-diol, monoacetate should be handled with care. Avoid contact with skin, eyes, and clothing. Do not ingest or breathe vapors or spray mist. Keep away from heat and sources of ignition .

Future Directions

The future of Propane-1,2-diol, monoacetate could involve more efficient production methods. Currently, the production of 1,2-Propanediol, a related compound, through microbial biosynthesis is limited by low efficiency . With the development of various strategies based on metabolic engineering, a series of obstacles are expected to be overcome .

properties

IUPAC Name

acetic acid;propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O2.C2H4O2/c1-3(5)2-4;1-2(3)4/h3-5H,2H2,1H3;1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JABXMSSGPHGCII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)O.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Propanediol, acetate

CAS RN

1331-12-0
Record name 1,2-Propanediol, monoacetate
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propane-1,2-diol, monoacetate
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